molecular formula C16H14N2OS B5534746 (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone

Cat. No.: B5534746
M. Wt: 282.4 g/mol
InChI Key: UCGOQNRMCPJJEH-UHFFFAOYSA-N
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Description

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-thioxopyridine-3-carbonitrile with various aryl halides in the presence of a base . Another approach includes the use of 3-cyanopyridine-2-thiolate as a key intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its anticancer, antifungal, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biological processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(p-tolyl)methanone apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-9-3-6-11(7-4-9)14(19)15-13(17)12-8-5-10(2)18-16(12)20-15/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGOQNRMCPJJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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